

Application Notes and Protocols for Cell Viability Assay with AT7519 Mesylate Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AT 7519 mesylate

Cat. No.: B1666107

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Introduction

AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity in a variety of human tumor cell lines.^{[1][2]} As a multi-CDK inhibitor, it targets CDK1, CDK2, CDK4, CDK6, and CDK9 with IC50 values ranging from <10 to 210 nM.^{[2][3]} This inhibition of CDKs leads to cell cycle arrest and induction of apoptosis, making AT7519 a compound of interest in oncology research and drug development.^{[1][4][5]} These application notes provide detailed protocols for assessing the effect of AT7519 mesylate on cell viability using common laboratory methods.

Mechanism of Action

AT7519 is an ATP-competitive inhibitor of CDKs.^[1] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their target substrates, which are crucial for cell cycle progression. For instance, inhibition of CDK1 and CDK2 leads to cell cycle arrest.^[6] Furthermore, AT7519's inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the inhibition of transcription.^{[1][7]} The compound also induces apoptosis, in part through the activation of GSK-3 β by reducing its phosphorylation.^{[1][7]}

Data Presentation

Table 1: In Vitro Antiproliferative Activity of AT7519 Mesylate in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM) after 72h exposure
MCF-7	Breast	40
HCT116	Colon	82
A2780	Ovarian	350
SW620	Colon	940
U251	Glioblastoma	246 (48h exposure)
U87MG	Glioblastoma	221.8 (48h exposure)
MM.1S	Multiple Myeloma	500 (48h exposure)
U266	Multiple Myeloma	500 (48h exposure)

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[7\]](#)

Table 2: Kinase Inhibitory Activity of AT7519

Kinase	IC50 (nM)
CDK9/Cyclin T	<10
CDK4/Cyclin D1	13
CDK2/Cyclin A	47
CDK1/Cyclin B	210
GSK3 β	89

Data from in vitro kinase assays.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine cell viability by measuring the metabolic activity of cells, specifically the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.^{[8][9][10]}

Materials:

- AT7519 Mesylate (dissolved in DMSO)
- Human cancer cell lines of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of AT7519 mesylate in complete culture medium. Remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only). Incubate for the desired treatment duration (e.g., 48 or 72 hours).
- **MTT Addition:** After incubation, add 20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.

- **Formazan Solubilization:** Carefully remove the medium containing MTT. Add 150 μL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[\[9\]](#)
- **Absorbance Measurement:** Measure the absorbance at 490 nm or 570 nm using a microplate reader.[\[10\]](#)[\[11\]](#)
- **Data Analysis:** Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol provides a method to determine the number of viable cells based on the quantification of ATP, which is a marker of metabolically active cells.[\[12\]](#)[\[13\]](#)

Materials:

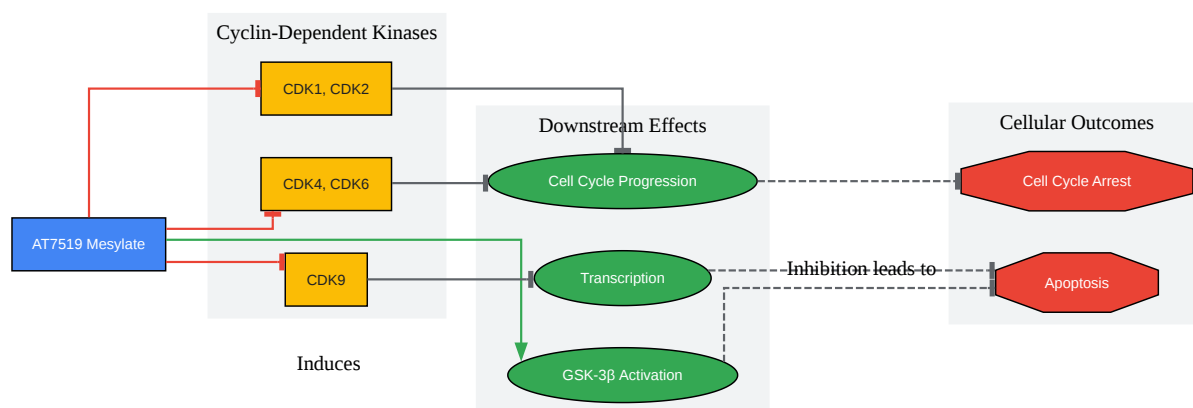
- AT7519 Mesylate (dissolved in DMSO)
- Human cancer cell lines of interest
- Complete cell culture medium
- Opaque-walled 96-well or 384-well plates
- CellTiter-Glo® Reagent (Promega)
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells into an opaque-walled multiwell plate in 100 μL (96-well) or 25 μL (384-well) of complete culture medium.[\[14\]](#) Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

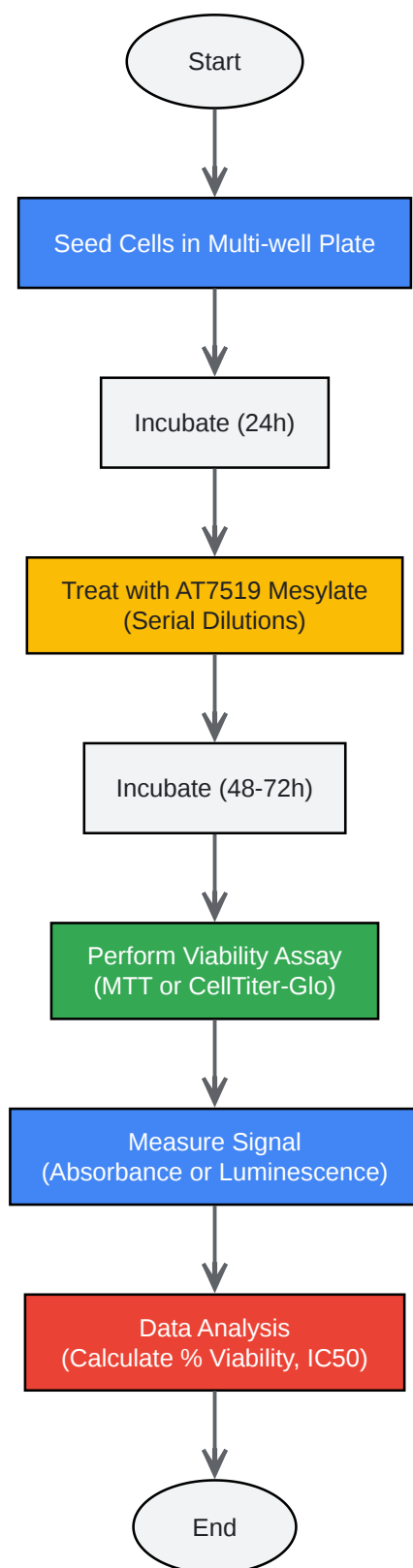
- **Compound Treatment:** Prepare serial dilutions of AT7519 mesylate. Add the desired volume of diluted compound to the wells. Include vehicle control and no-cell control wells for background luminescence.[14] Incubate for the desired duration (e.g., 48 or 72 hours).[15]
- **Reagent Preparation and Addition:** Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13][16] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[13]
- **Lysis and Signal Stabilization:** Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][16] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][16]
- **Luminescence Measurement:** Record the luminescence using a plate reader.
- **Data Analysis:** Subtract the background luminescence from all readings. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Mandatory Visualizations



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Caption: Mechanism of action of AT7519 mesylate.



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Caption: General workflow for cell viability assays.

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